molecular formula C18H34O2S B12792667 8-(3-Octylthiiran-2-yl)octanoic acid CAS No. 3075-89-6

8-(3-Octylthiiran-2-yl)octanoic acid

Katalognummer: B12792667
CAS-Nummer: 3075-89-6
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: DHJUGHFMUPDPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-Octylthiiran-2-yl)octanoic acid is a chemical compound characterized by the presence of a thiirane ring attached to an octyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Octylthiiran-2-yl)octanoic acid typically involves the reaction of octylthiirane with octanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thiirane ring. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

8-(3-Octylthiiran-2-yl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

8-(3-Octylthiiran-2-yl)octanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(3-Octylthiiran-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The thiirane ring is known to interact with biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The compound can modulate various cellular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thiirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

3075-89-6

Molekularformel

C18H34O2S

Molekulargewicht

314.5 g/mol

IUPAC-Name

8-(3-octylthiiran-2-yl)octanoic acid

InChI

InChI=1S/C18H34O2S/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)

InChI-Schlüssel

DHJUGHFMUPDPHT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1C(S1)CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.